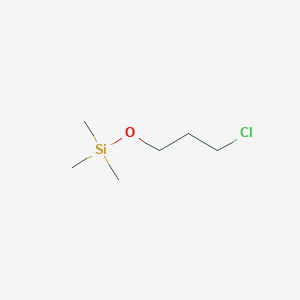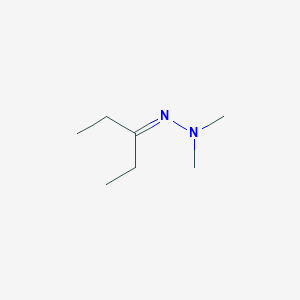
2-Isobutyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-1,3-benzothiazole (IBBT) is a chemical compound that belongs to the class of benzothiazoles. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Isobutyl-1,3-benzothiazole is not fully understood. However, it is believed to interact with metal ions and form complexes that can be detected by fluorescence spectroscopy. 2-Isobutyl-1,3-benzothiazole has also been shown to inhibit the corrosion of metals by forming a protective layer on the surface of the metal.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Isobutyl-1,3-benzothiazole are not well understood. However, it has been shown to have antioxidant properties and may have potential as a neuroprotective agent. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Isobutyl-1,3-benzothiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research. However, one limitation of using 2-Isobutyl-1,3-benzothiazole is its potential toxicity. It is important to handle 2-Isobutyl-1,3-benzothiazole with care and take appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for the study of 2-Isobutyl-1,3-benzothiazole. One area of interest is its potential use as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-Isobutyl-1,3-benzothiazole and its potential therapeutic applications. Additionally, 2-Isobutyl-1,3-benzothiazole could be further investigated for its potential use as a fluorescent probe for the detection of other metal ions. Finally, the corrosion inhibition properties of 2-Isobutyl-1,3-benzothiazole could be further explored for potential applications in the field of materials science.
Méthodes De Synthèse
The synthesis of 2-Isobutyl-1,3-benzothiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-mercaptobenzothiazole with isobutyl bromide in the presence of a base. This method yields 2-Isobutyl-1,3-benzothiazole with a high yield and purity. Other methods include the reaction of 2-chlorobenzothiazole with isobutylamine and the reaction of 2-aminobenzothiazole with isobutyryl chloride.
Applications De Recherche Scientifique
2-Isobutyl-1,3-benzothiazole has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used as a corrosion inhibitor for metals and alloys. In addition, 2-Isobutyl-1,3-benzothiazole has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
17229-77-5 |
|---|---|
Nom du produit |
2-Isobutyl-1,3-benzothiazole |
Formule moléculaire |
C11H13NS |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
Clé InChI |
IWFLFDPYBRUZBR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC(C)CC1=NC2=CC=CC=C2S1 |
Synonymes |
Benzothiazole, 2-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)



![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)



![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)



